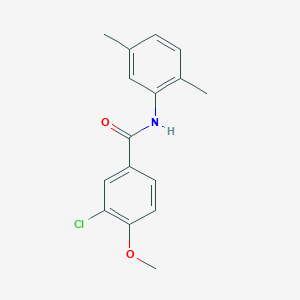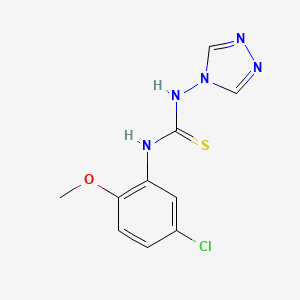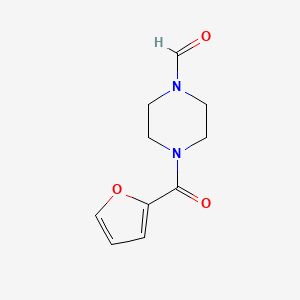
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as DMTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT belongs to the class of triazole derivatives and has been found to possess a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to increase the levels of certain neurotrophic factors, which are essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its low toxicity. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to be relatively safe even at high doses. However, one of the limitations of using 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research on 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the areas of interest is the development of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of the synergistic effects of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with other compounds, which could enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential side effects.
In conclusion, 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a promising compound that has shown significant potential in scientific research. Its therapeutic applications in a range of diseases make it an exciting area of research for future investigations.
Synthesis Methods
The synthesis of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a series of chemical reactions. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with pyridine-3-carboxylic acid and thiosemicarbazide to yield 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Scientific Research Applications
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer properties. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-11-5-6-13(21-2)12(8-11)19-14(17-18-15(19)22)10-4-3-7-16-9-10/h3-9H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMOSLLICQUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)



![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)

